2,4-Dichloro-6-methoxy-7-propoxyquinazoline

Catalog No.
S16068848
CAS No.
62484-25-7
M.F
C12H12Cl2N2O2
M. Wt
287.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-methoxy-7-propoxyquinazoline

CAS Number

62484-25-7

Product Name

2,4-Dichloro-6-methoxy-7-propoxyquinazoline

IUPAC Name

2,4-dichloro-6-methoxy-7-propoxyquinazoline

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

InChI

InChI=1S/C12H12Cl2N2O2/c1-3-4-18-10-6-8-7(5-9(10)17-2)11(13)16-12(14)15-8/h5-6H,3-4H2,1-2H3

InChI Key

XRXQKKAWSWPYET-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)OC

2,4-Dichloro-6-methoxy-7-propoxyquinazoline is a synthetic compound belonging to the quinazoline family, characterized by its unique molecular structure that includes two chlorine atoms, a methoxy group, and a propoxy side chain. Its molecular formula is C16H19Cl2N3O2C_{16}H_{19}Cl_{2}N_{3}O_{2} and it has a molecular weight of approximately 356.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications, particularly in cancer treatment.

, including:

  • Chlorination: The introduction of chlorine atoms at the 2 and 4 positions of the quinazoline ring.
  • Methoxylation: The addition of a methoxy group at the 6 position, often achieved through methylation reactions.
  • Alkylation: The attachment of the propoxy group at the 7 position, which can involve nucleophilic substitution reactions.

These reactions are generally carried out under controlled conditions using various reagents such as N-ethyl-N,N-diisopropylamine and trichlorophosphate to facilitate the formation of the desired product .

Quinazoline derivatives, including 2,4-dichloro-6-methoxy-7-propoxyquinazoline, have been studied for their biological activities, particularly their potential as anticancer agents. The compound's mechanism of action involves:

  • Targeting Specific Proteins: Quinazolines often interact with protein kinases and other cellular targets to modulate signaling pathways involved in cell growth and proliferation.
  • Inducing Apoptosis: These compounds can trigger programmed cell death in cancer cells by disrupting critical biochemical pathways.
  • Inhibiting Tumor Growth: Research indicates that quinazoline derivatives may inhibit tumor cell proliferation and metastasis through various mechanisms .

The synthesis of 2,4-dichloro-6-methoxy-7-propoxyquinazoline can be achieved through multiple methods:

  • Multi-step Synthesis: Involves sequential reactions where starting materials undergo transformation through chlorination, methoxylation, and alkylation.
  • One-pot Reactions: Recent advancements in synthetic methodologies have led to more efficient one-pot reactions that combine several steps into a single reaction vessel, improving yield and reducing time .

Example Reaction Conditions

  • Chlorination at elevated temperatures (around 100°C) in an inert atmosphere.
  • Use of solvents such as dimethyl sulfoxide or acetonitrile to facilitate solubility and reaction efficiency.

2,4-Dichloro-6-methoxy-7-propoxyquinazoline has potential applications in:

  • Pharmaceutical Development: As a lead compound in the development of new anticancer drugs.
  • Research: In studies focused on signal transduction pathways in cancer biology.
  • Medicinal Chemistry: As a scaffold for designing new derivatives with enhanced biological activity .

Studies exploring the interactions of 2,4-dichloro-6-methoxy-7-propoxyquinazoline with biological macromolecules have shown:

  • Binding Affinity: The compound exhibits significant binding affinity to specific targets involved in cancer progression.
  • Synergistic Effects: When combined with other therapeutic agents, it may enhance efficacy through synergistic mechanisms.

These interactions are crucial for understanding its pharmacokinetics and optimizing its therapeutic use .

Several compounds share structural similarities with 2,4-dichloro-6-methoxy-7-propoxyquinazoline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-DichloroquinazolineC10H7Cl2NC_{10}H_{7}Cl_{2}NLacks the methoxy and propoxy groups; simpler structure
6-MethoxyquinazolineC10H10N2OC_{10}H_{10}N_{2}OContains only one chlorine atom; no propoxy side chain
4-Chloro-6-methoxyquinazolineC10H10ClN2OC_{10}H_{10}ClN_{2}OSimilar methoxy group but different chlorine positioning

Uniqueness

The presence of both chlorine substituents and the propoxy side chain distinguishes 2,4-dichloro-6-methoxy-7-propoxyquinazoline from other quinazolines. This unique combination contributes to its specific biological activity and potential therapeutic applications .

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Exact Mass

286.0275830 g/mol

Monoisotopic Mass

286.0275830 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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